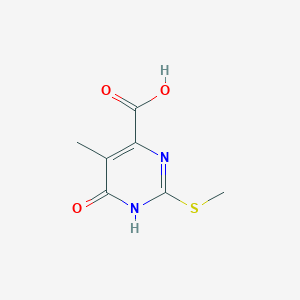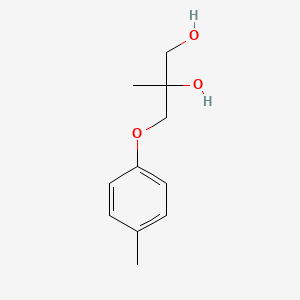
2-Methyl-3-(p-tolyloxy)-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(p-tolyloxy)-1,2-propanediol is an organic compound with a complex structure that includes a methyl group, a p-tolyloxy group, and a propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol typically involves the reaction of 2-methyl-3-(p-tolyloxy)propionaldehyde with a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which facilitate the reduction of the aldehyde group to a diol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reducing agents but under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
化学反応の分析
Types of Reactions
2-Methyl-3-(p-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.
Reduction: NaBH4 or LiAlH4 in ethanol or THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Methyl-3-(p-tolyloxy)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diol groups can form hydrogen bonds with active sites, influencing the activity of enzymes or altering receptor binding. This interaction can modulate various biochemical pathways and physiological processes.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(p-tolyloxy)propionaldehyde
- 2-Methyl-3-(p-tolyloxy)propionic acid
- 2-Methyl-3-(p-tolyloxy)propanol
Uniqueness
2-Methyl-3-(p-tolyloxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound’s diol structure allows for diverse chemical modifications and interactions, making it a versatile molecule for various applications.
特性
CAS番号 |
63991-98-0 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
2-methyl-3-(4-methylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-9-3-5-10(6-4-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3 |
InChIキー |
MBJYNNMHFMUBHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC(C)(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)

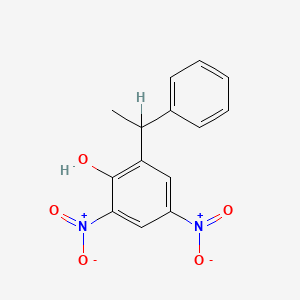
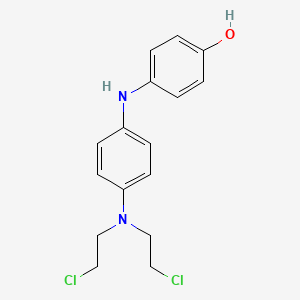


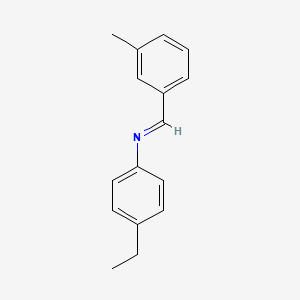
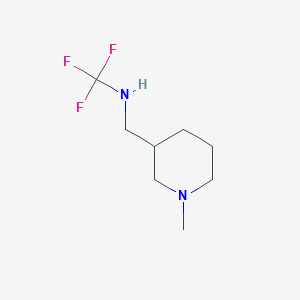
![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
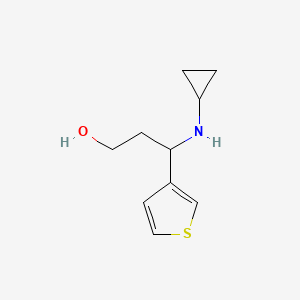


![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)
